molecular formula C6H11N3OS B13177572 3-Amino-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol

3-Amino-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol

Cat. No.: B13177572
M. Wt: 173.24 g/mol
InChI Key: YZRWWJZZKOTTAZ-UHFFFAOYSA-N
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Description

3-Amino-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with an amine, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Amino-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes essential for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a thiadiazole ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C6H11N3OS

Molecular Weight

173.24 g/mol

IUPAC Name

3-amino-1-(4-methylthiadiazol-5-yl)propan-1-ol

InChI

InChI=1S/C6H11N3OS/c1-4-6(11-9-8-4)5(10)2-3-7/h5,10H,2-3,7H2,1H3

InChI Key

YZRWWJZZKOTTAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(CCN)O

Origin of Product

United States

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